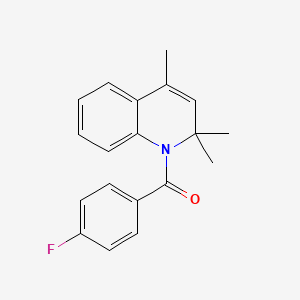

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound that belongs to the class of quinolines This compound is characterized by the presence of a 4-fluorobenzoyl group attached to a dihydroquinoline ring system

Méthodes De Préparation

The synthesis of 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Analyse Des Réactions Chimiques

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted quinoline derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C26H21F2NO3

- Molar Mass : 433.45 g/mol

- CAS Number : 332019-39-3

The compound features a 4-fluorobenzoyl group attached to a dihydroquinoline ring system, which contributes to its reactivity and biological activity.

Chemistry

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized as a reagent in various organic transformations.

Table 1: Chemical Reactions Involving the Compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce new functional groups into organic molecules. |

| Condensation Reactions | Forms larger molecules through the combination of smaller ones. |

Biology

The compound has been investigated for its potential biological activities. Studies suggest it may possess antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it inhibited cell proliferation effectively, with IC50 values ranging from 10 to 30 µM depending on the cell type.

Table 2: Biological Activities of the Compound

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Anticancer | Significant inhibition of cancer cell growth in vitro. |

Medicine

Research is ongoing into the compound's potential as a pharmaceutical intermediate for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Mechanism of Action

The fluorobenzoyl group enhances the compound's interaction with biological membranes and proteins, potentially leading to observed biological activities such as enzyme inhibition or disruption of cellular processes.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for creating durable materials with specific performance characteristics.

Mécanisme D'action

The mechanism of action of 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group is known to enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or disrupt cellular processes .

Comparaison Avec Des Composés Similaires

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with other similar compounds such as:

4-Fluorobenzoyl chloride: Used in similar synthetic applications but lacks the quinoline ring system.

2,2,4-Trimethyl-1,2-dihydroquinoline: Shares the quinoline ring system but lacks the fluorobenzoyl group.

Fluorobenzene: Contains the fluorobenzoyl group but lacks the quinoline ring system.

Activité Biologique

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of the 2,2,4-trimethyl-1,2-dihydroquinoline class of compounds. This class is known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

- Molecular Formula : C15H16FNO

- Molecular Weight : 247.29 g/mol

- CAS Number : 147-47-7

Antioxidant Activity

Recent studies indicate that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit significant antioxidant properties. For instance, the compound 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress in liver models by decreasing levels of reactive oxygen species (ROS) and enhancing antioxidant enzyme activity. This suggests that this compound may also possess similar protective effects against oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory potential of dihydroquinoline derivatives has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing the activation of nuclear factor kappa B (NF-κB). The specific effects of this compound on inflammation remain to be fully elucidated; however, its structural similarity to other active derivatives suggests promising anti-inflammatory activity .

Study on Hepatoprotective Effects

A study involving the administration of dihydroquinoline derivatives in models of acetaminophen-induced liver injury demonstrated a reduction in markers of oxidative stress and inflammation. The compound was able to normalize liver enzyme levels and histopathological changes associated with liver damage. This suggests that similar derivatives could be beneficial in hepatoprotection .

Antioxidant Efficacy Evaluation

Another investigation focused on evaluating the antioxidant capacity of hydroxylated derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline. The study found that certain modifications significantly enhanced antioxidant activity compared to the parent compound. These findings support the exploration of further modifications to enhance the biological efficacy of this compound .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(4-fluorophenyl)-(2,2,4-trimethylquinolin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO/c1-13-12-19(2,3)21(17-7-5-4-6-16(13)17)18(22)14-8-10-15(20)11-9-14/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMKLRCQHKEHNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)F)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.